molecular formula C26H18BrF2NO B2847064 1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1023480-59-2

1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Cat. No. B2847064
M. Wt: 478.337
InChI Key: JQIBURAOXQNVKD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a trihydroindolone core, which is a type of heterocyclic compound. Attached to this core are three phenyl rings, two of which are substituted with halogens (bromine and fluorine).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials.



Molecular Structure Analysis

The molecule’s structure would be largely determined by the trihydroindolone core and the attached phenyl rings. The presence of the halogens would also significantly affect the molecule’s properties, as halogens are highly electronegative.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The halogen-substituted phenyl rings might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the trihydroindolone core might be involved in nucleophilic addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it’s likely to be a solid at room temperature, given its complexity and size. Its solubility would depend on the specific arrangement of its functional groups.


Scientific Research Applications

Synthesis and Spectroscopic Properties

Research has been conducted on the synthesis and characterization of new thiourea derivatives, including compounds related to 1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one. These compounds have been synthesized and characterized by elemental analysis, IR and NMR spectroscopy. The study highlights the significance of fluorine, bromide, or iodine atoms in enhancing the anti-pathogenic activity of these compounds, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Polymerization and Material Science

Further research delves into the polymerization processes initiated by superacids and the complexation of trifluoromethanesulphonates, showing the potential of using fluoro-substituted compounds in the development of advanced materials. This research is foundational for understanding how various functional groups, including bromine and fluorine, influence the properties and reactivity of chemical compounds in material science applications (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Electronic and Optical Materials

Another area of application is in the synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers, which have been studied for their potential as n-type semiconductors. These materials show promise for use in organic field-effect transistors and transistor nonvolatile memory elements, demonstrating the relevance of fluoro-substituted compounds in electronic and optical materials (Facchetti, Letizia, Yoon, Mushrush, Katz, & Marks, 2004).

Dielectric and Optical Properties

Research on the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films explores how the incorporation of fluorine and other halogens affects the physical properties of polymers. This is crucial for developing materials with specific optical and electronic characteristics (Jang, Shin, Choi, Park, & Han, 2007).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also aim to optimize its synthesis or investigate its properties in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such data or studies, I would be happy to help analyze them.


properties

IUPAC Name

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrF2NO/c27-19-8-6-17(7-9-19)24-15-21-25(30(24)20-10-11-22(28)23(29)14-20)12-18(13-26(21)31)16-4-2-1-3-5-16/h1-11,14-15,18H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIBURAOXQNVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one

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